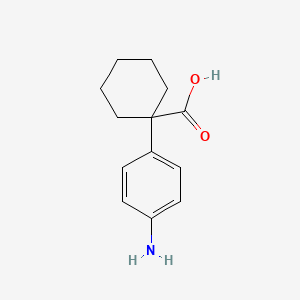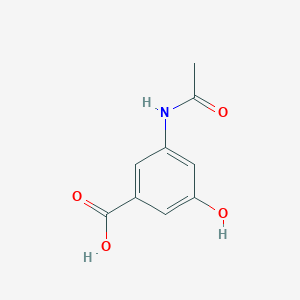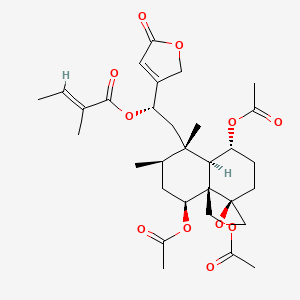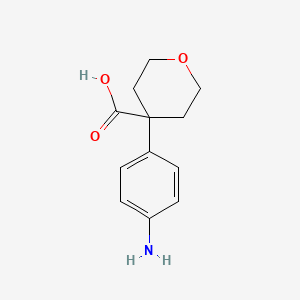![molecular formula C13H10ClN3O B3039016 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 950266-84-9](/img/structure/B3039016.png)
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with 4-methoxyphenylhydrazine in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyrazines with different functional groups.
Oxidation and Reduction: Formation of oxides or amines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent probes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]triazine
Uniqueness
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both chloro and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-12-13(14)15-6-7-17(12)16-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMJCARNUGEHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol](/img/structure/B3038945.png)
![1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone](/img/structure/B3038947.png)
![6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B3038948.png)
![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3038952.png)

![2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3038955.png)
![3-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3038956.png)
